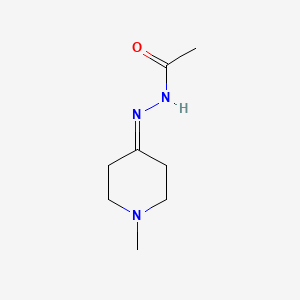![molecular formula C18H15INO4- B13746613 7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate CAS No. 380631-18-5](/img/structure/B13746613.png)
7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- is a complex heterocyclic compound that features a pyrano-pyridine core structure
Méthodes De Préparation
The synthesis of 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- typically involves multi-component reactions. One common method involves the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxylpyridones, and malononitrile using an ionic liquid such as [bmim]BF4 at 80°C . Another approach includes a two-step process where intermediate Knoevenagel products are synthesized and subsequently reacted with 4-hydroxy-6-methyl-2(1H)-pyridone in refluxing methanol in the presence of triethylamine . Industrial production methods may involve similar multi-component reactions but optimized for larger scale synthesis.
Analyse Des Réactions Chimiques
2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes involved in DNA repair, such as PARP-1, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . The compound’s fluorescent properties are attributed to its unique structure, which allows it to absorb and emit light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrano-pyridine derivatives such as pyrano[2,3-d]pyrimidine-2,4-dione and pyrano[3,2-c]quinolones . Compared to these, 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- is unique due to its specific substituents, which confer distinct biological activities and fluorescent properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
380631-18-5 |
|---|---|
Formule moléculaire |
C18H15INO4- |
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
7-tert-butyl-3-iodo-2,5-dioxo-6-phenylpyrano[3,2-c]pyridin-4-olate |
InChI |
InChI=1S/C18H16INO4/c1-18(2,3)12-9-11-13(15(21)14(19)17(23)24-11)16(22)20(12)10-7-5-4-6-8-10/h4-9,21H,1-3H3/p-1 |
Clé InChI |
VUDJPWWRTACYSY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C(C(=O)O2)I)[O-])C(=O)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


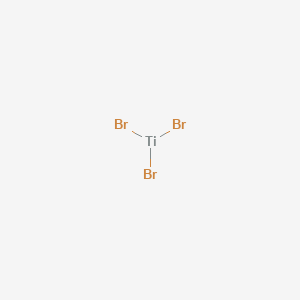
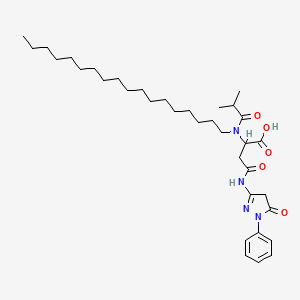
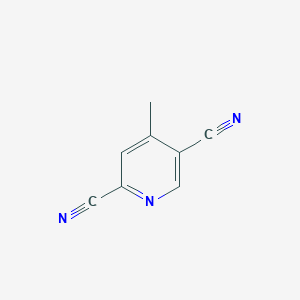
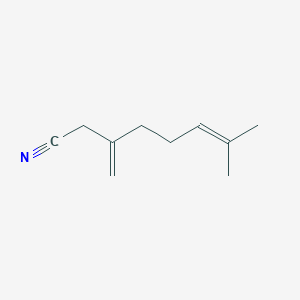
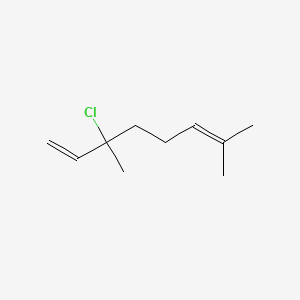
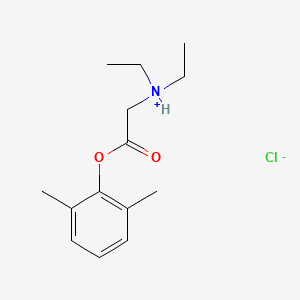
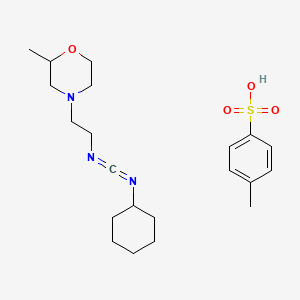
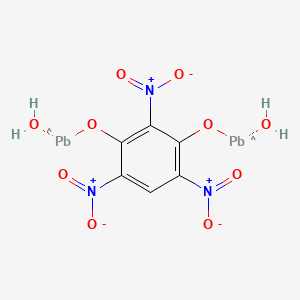

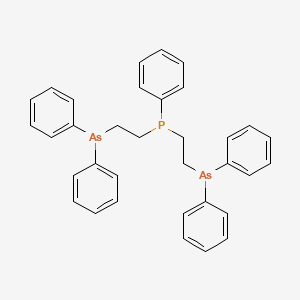
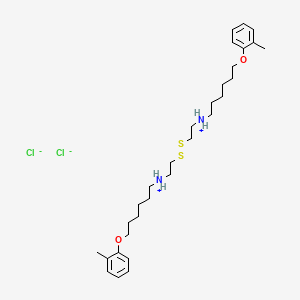
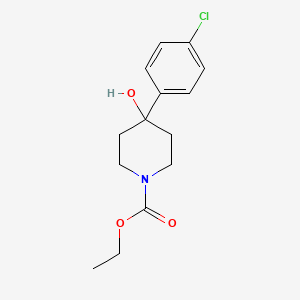
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
